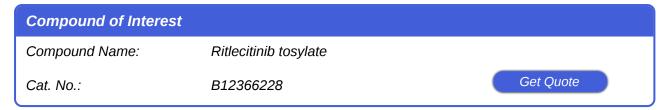


Application Notes and Protocols: Ritlecitinib Tosylate Kinome Scan Methodology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib tosylate, marketed as LITFULO®, is a kinase inhibitor approved for the treatment of severe alopecia areata. It functions as an irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3][4] Its mechanism of action involves the covalent modification of a non-catalytic cysteine residue within the ATP-binding site of these kinases, leading to sustained inhibition of their signaling pathways.[5] Understanding the broader kinase selectivity profile of ritlecitinib is crucial for elucidating its full therapeutic potential and identifying any potential off-target effects. This document provides detailed application notes and protocols for performing a kinome scan to characterize the selectivity of ritlecitinib tosylate.

Data Presentation Ritlecitinib Tosylate Kinase Inhibition Profile

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ritlecitinib against its primary kinase targets. This data provides a quantitative measure of the drug's potency.

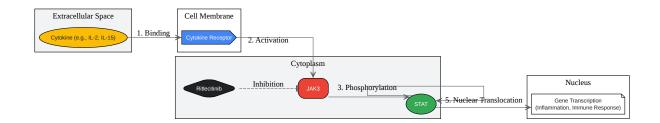


Kinase Target	IC50 (nM)
JAK3	33.1
ВТК	404
ITK	395
RLK (TXK)	155
TEC	403
BMX	666
JAK1	>10,000
JAK2	>10,000
TYK2	>10,000

Data sourced from publicly available research.

Signaling Pathways

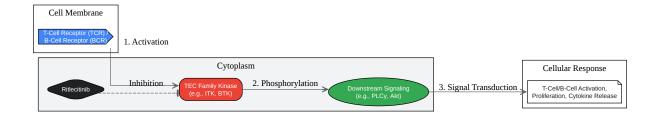
Ritlecitinib's therapeutic effects are mediated through the inhibition of the JAK-STAT and TEC kinase signaling pathways. Below are diagrams illustrating these pathways and the point of inhibition by ritlecitinib.





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Caption: JAK-STAT signaling pathway inhibited by ritlecitinib.



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Caption: TEC family kinase signaling pathway inhibited by ritlecitinib.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan®)

This protocol outlines a generalized approach for assessing the binding affinity of ritlecitinib across a broad panel of kinases. Commercial services like Eurofins' KINOMEscan® offer comprehensive panels and standardized protocols.[6][7][8]

Principle: This assay quantitatively measures the ability of a test compound (ritlecitinib) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant kinases.[9][10] The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of ritlecitinib indicates binding.

Materials:

• Ritlecitinib tosylate stock solution (e.g., 10 mM in DMSO)



- KINOMEscan® screening service (e.g., scanMAX panel with 468 kinases) or equivalent[6]
- Assay plates (provided by the service)
- Binding buffer (proprietary to the service)

Experimental Workflow:



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Caption: Workflow for KINOMEscan® competition binding assay.

Procedure:

- Compound Preparation: Prepare a serial dilution of **ritlecitinib tosylate** in DMSO. The final concentration in the assay will typically be in the range of 100 nM to 10 μM for single-point screening, or a wider range for dose-response curves to determine the dissociation constant (Kd).
- Binding Reaction: The service provider combines the DNA-tagged kinases, the immobilized ligand, and the ritlecitinib dilutions in the provided assay plates.
- Incubation: The assay plates are incubated at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
- Washing: The solid support (e.g., magnetic beads) is washed to remove unbound kinase.
- Elution: The bound kinase is eluted from the solid support.
- Quantification: The amount of eluted kinase is quantified using qPCR by amplifying the DNA tag.



Data Analysis: The results are typically expressed as a percentage of the DMSO control. A
lower signal indicates stronger binding of ritlecitinib to the kinase. For dose-response
experiments, a Kd value is calculated.

Protocol 2: In Vitro Enzymatic Assay for Irreversible Kinase Inhibition (e.g., ADP-Glo™)

This protocol describes a method to determine the enzymatic inhibition of a specific kinase (e.g., JAK3 or a TEC family kinase) by ritlecitinib. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[1][11][12][13][14]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity. For an irreversible inhibitor like ritlecitinib, a pre-incubation step with the enzyme before initiating the kinase reaction is crucial.

Materials:

- Recombinant human JAK3 or TEC family kinase
- Substrate peptide for the specific kinase
- Ritlecitinib tosylate stock solution
- ATP
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Workflow:





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Caption: Workflow for ADP-Glo™ kinase assay with an irreversible inhibitor.

Procedure:

- Compound Dilution: Prepare a serial dilution of ritlecitinib tosylate in kinase buffer.
- Pre-incubation: In a 384-well plate, add the kinase and the ritlecitinib dilutions. Incubate for a
 predetermined time (e.g., 30-60 minutes) at room temperature to allow for covalent bond
 formation.
- Kinase Reaction Initiation: Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
- Kinase Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop
 the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room
 temperature.[1]
- ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
- Luminescence Measurement: Read the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.



Conclusion

The methodologies described in these application notes provide a framework for the comprehensive kinome-wide profiling of **ritlecitinib tosylate**. A competition binding assay, such as KINOMEscan®, is a powerful tool for initial broad selectivity screening to identify potential on- and off-targets. Subsequent enzymatic assays, like the ADP-Glo™ assay, are essential for confirming functional inhibition and determining the potency of ritlecitinib against specific kinases. The irreversible nature of ritlecitinib necessitates careful consideration of preincubation times in enzymatic assays to accurately reflect its covalent mechanism of action. By employing these detailed protocols, researchers can gain a deeper understanding of the molecular pharmacology of ritlecitinib, aiding in the development of future kinase inhibitors and the optimization of their therapeutic applications.

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